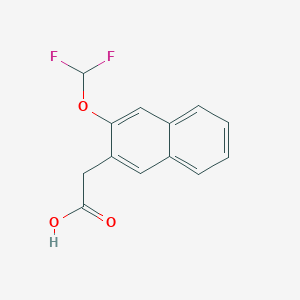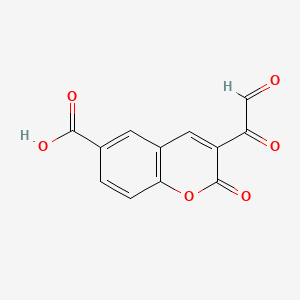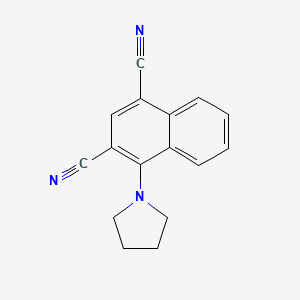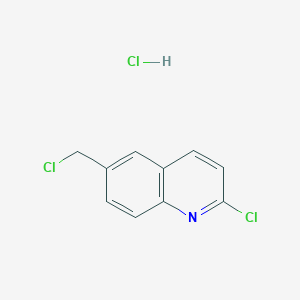
2-(Difluoromethoxy)naphthalene-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)naphthalene-3-acetic acid is an organic compound with the molecular formula C12H10F2O3 This compound is characterized by the presence of a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-3-acetic acid typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative, followed by the incorporation of the acetic acid moiety. One common method involves the use of difluoromethyl ether as a reagent in the presence of a base to introduce the difluoromethoxy group. Subsequent steps may include the use of acetic anhydride or acetyl chloride to introduce the acetic acid functionality .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)naphthalene-3-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-3-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)naphthalene-3-acetic acid exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 2-(Methoxy)naphthalene-3-acetic acid
- 2-(Trifluoromethoxy)naphthalene-3-acetic acid
- 2-(Chloromethoxy)naphthalene-3-acetic acid
Uniqueness
2-(Difluoromethoxy)naphthalene-3-acetic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C13H10F2O3 |
|---|---|
Molecular Weight |
252.21 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-11-6-9-4-2-1-3-8(9)5-10(11)7-12(16)17/h1-6,13H,7H2,(H,16,17) |
InChI Key |
HHACCPUSXYWWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)


![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)

![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)



![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)



